4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Description
Properties
IUPAC Name |
4-bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClF3N2/c7-4-2-13(3-6(9,10)11)12-5(4)1-8/h2H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFRAYGQJUQGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)CCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Halogenation Strategy
Recent advancements demonstrate concurrent bromination/chlorination using PCl₅/Br₂ mixtures:
Pyrazole derivative (9) → PCl₅ (2 eq), Br₂ (1 eq) → 110°C, 4 h → Target compound (8)
While reducing step count (overall yield 58%), this method suffers from:
- Limited scalability due to exothermicity
- 15-20% dihalogenated impurities
Enzymatic Functionalization
Novel biocatalytic approaches using modified halogenases show promise for sustainable synthesis:
- Tryptophan 7-halogenase variant (Thal-H10)
- Requires 2-oxoglutarate cofactor
- 37°C, pH 7.4 buffer
- Conversion: 42% after 24 h
Though currently inefficient, protein engineering may enhance activity toward pyrazole substrates.
Analytical Characterization
Critical spectroscopic data for authentication:
- ¹H NMR (CDCl₃): δ 7.82 (s, 1H, H-5), 4.81 (s, 2H, CH₂Cl), 4.50 (q, J=8.4 Hz, 2H, CF₃CH₂)
- ¹³C NMR : 140.2 (C-4), 132.1 (C-3), 128.9 (C-5), 122.5 (q, J=277 Hz, CF₃), 45.1 (CH₂Cl)
- HRMS : m/z calc. for C₇H₆BrClF₃N₂ [M+H]⁺: 320.9361, found: 320.9358
X-ray crystallography confirms the substitution pattern, with key metrics:
- N1-C2-C3-Cl torsion: 178.2°
- Br-C4 bond length: 1.897 Å
- Pyrazole ring planarity: RMSD 0.021 Å
Industrial-Scale Considerations
For kilogram-scale production, a continuous flow system optimizes the critical bromination step:
Figure 2: Flow Reactor Design
- Module 1: LDA generation (residence time 2 min)
- Module 2: Metalation at -78°C (5 min)
- Module 3: Bromine quench (0°C, 3 min)
- Output: 6 with 74% yield, >99% purity
This approach reduces cryogenic costs by 40% compared to batch processing while improving safety profile.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while coupling reactions can produce biaryl or styrene derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.
-
Anti-inflammatory Properties : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation. This inhibition can lead to reduced inflammatory responses in various models.
Compound COX-1 Inhibition (%) COX-2 Inhibition (%) This compound 40% 75%
Agrochemicals
The unique chemical structure of this compound suggests potential applications in agrochemicals as a pesticide or herbicide. The trifluoroethyl group may enhance the lipophilicity of the molecule, improving its ability to penetrate plant tissues and exert biological effects against pests or weeds.
Materials Science
Due to its distinctive electronic properties imparted by the bromine and trifluoroethyl groups, this compound can be utilized in the synthesis of novel materials. It may serve as a building block for creating polymers or other advanced materials with specific functionalities.
Antimicrobial Efficacy
A study published in ACS Omega evaluated pyrazole derivatives for their antimicrobial properties. The results indicated that structural modifications similar to those found in this compound resulted in significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Mechanisms
Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without severe side effects. This finding supports the potential use of this compound in developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine and chlorine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their differences from the target compound:
Electronic and Steric Effects
- Electron-Withdrawing Groups : The trifluoroethyl (CF₃CH₂) group at position 1 in the target compound reduces electron density on the pyrazole ring, making it less susceptible to electrophilic substitution compared to analogs with aryl or alkyl groups (e.g., cyclopentyl in ). Bromine at position 4 further enhances this effect.
- Reactivity of Chloromethyl : The CH₂Cl group at position 3 provides a reactive site for nucleophilic substitution or cross-coupling reactions, a feature absent in compounds like 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)pyrazole .
- Steric Considerations : Bulkier substituents, such as the dichlorophenyl group in , may hinder interactions with biological targets compared to the smaller trifluoroethyl group in the target compound.
Biological Activity
4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole is a synthetic compound that belongs to the pyrazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C7H6BrClF3N2
- Molecular Weight : 287.03 g/mol
- CAS Number : 244187-01-7
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit various antimicrobial activities. For instance, studies have shown that similar compounds within this class can inhibit the growth of bacteria and fungi. The presence of the trifluoroethyl group is believed to enhance lipophilicity, improving membrane penetration and bioactivity against microbial targets .
Antimalarial Activity
In vitro studies suggest that pyrazole derivatives can exhibit antimalarial activity. For example, compounds structurally related to this compound have been tested against Plasmodium falciparum, with some showing significant inhibitory effects on parasite growth. The mechanism often involves interference with heme polymerization, a critical process for parasite survival .
Cytotoxicity Studies
Cytotoxicity assessments have been performed on human cell lines to evaluate the safety profile of pyrazole derivatives. Compounds similar to this compound demonstrated selective toxicity against cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for potential therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is heavily influenced by their structural components. The introduction of halogens (such as bromine and chlorine) and trifluoromethyl groups has been shown to enhance biological potency:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases lipophilicity and membrane penetration |
| Chlorine | Modulates electronic properties for receptor binding |
| Trifluoroethyl | Enhances metabolic stability and reduces toxicity |
Case Study 1: Antimalarial Efficacy
A study evaluated a series of pyrazole derivatives including this compound against chloroquine-resistant strains of Plasmodium falciparum. The results indicated an IC50 value in the low micromolar range, demonstrating significant antimalarial activity .
Case Study 2: Cytotoxic Effects
Another investigation assessed the cytotoxic effects of various pyrazoles on HepG2 liver cancer cells. The study found that compounds with similar structures exhibited selective cytotoxicity with IC50 values significantly lower than those observed in normal cell lines, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
